3'-Benzyl-9'-chloro-1,5-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione
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Overview
Description
3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound featuring a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. The process begins with the formation of the core spiro structure, followed by the introduction of the benzyl, chloro, and dimethyl groups through various substitution reactions. Common reagents used in these steps include benzyl chloride, chloroform, and dimethyl sulfate, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale synthesis, incorporating steps such as solvent recovery and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce the compound to a more reactive intermediate.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to alterations in cellular processes. The exact pathways depend on the context of its application, such as its role as an antimicrobial agent or a potential drug candidate.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.
Spiro Compounds: Notable for their unique three-dimensional structures and diverse reactivity.
Uniqueness
What sets 3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione apart is its combination of a spiro structure with multiple functional groups, providing a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C25H26ClN3O3 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
3-benzyl-9-chloro-1',3'-dimethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C25H26ClN3O3/c1-27-22(30)25(23(31)28(2)24(27)32)15-18-8-9-19(26)14-20(18)29-11-10-17(13-21(25)29)12-16-6-4-3-5-7-16/h3-9,14,17,21H,10-13,15H2,1-2H3 |
InChI Key |
MLQLXPNFKVMASV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C |
Origin of Product |
United States |
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